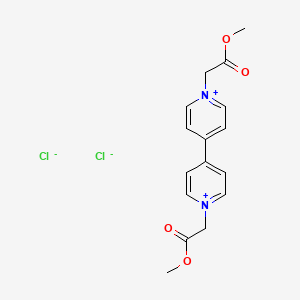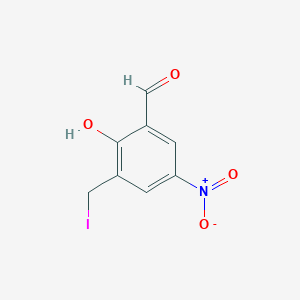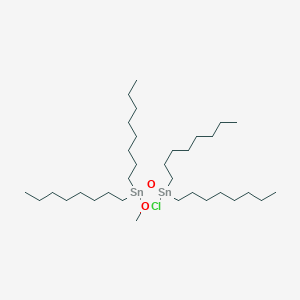
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both chlorine and methoxy groups attached to a tin-based framework. Organotin compounds have a wide range of applications, particularly in industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of organotin precursors with appropriate chlorinating and methoxylating agents. One common method involves the reaction of tetraoctyltin with chlorine gas and methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also requires stringent safety measures due to the reactive nature of the starting materials and the potential hazards associated with organotin compounds.
化学反応の分析
Types of Reactions
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organotin derivatives.
Oxidation and Reduction: The tin center can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and thiols. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the primary reagent.
Major Products Formed
Substitution Reactions: Various organotin derivatives with different functional groups.
Oxidation and Reduction: Tin oxides or reduced tin species.
Hydrolysis: Tin oxides and other hydrolyzed products.
科学的研究の応用
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include:
Coordination Chemistry: Formation of complexes with other molecules.
Redox Reactions: Participation in oxidation-reduction processes.
Substitution Reactions: Exchange of ligands at the tin center.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-methoxypropane
- 1-Chloro-3-methoxybenzene
- 1-Chloro-3-methoxypropan-2-one
Uniqueness
1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of chlorine, methoxy, and tetraoctyltin groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
72945-93-8 |
|---|---|
分子式 |
C33H71ClO2Sn2 |
分子量 |
772.8 g/mol |
IUPAC名 |
chloro-[methoxy(dioctyl)stannyl]oxy-dioctylstannane |
InChI |
InChI=1S/4C8H17.CH3O.ClH.O.2Sn/c4*1-3-5-7-8-6-4-2;1-2;;;;/h4*1,3-8H2,2H3;1H3;1H;;;/q;;;;-1;;;2*+1/p-1 |
InChIキー |
VHMFGBJMVFWOHU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC)O[Sn](CCCCCCCC)(CCCCCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


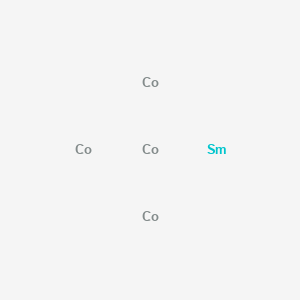
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)
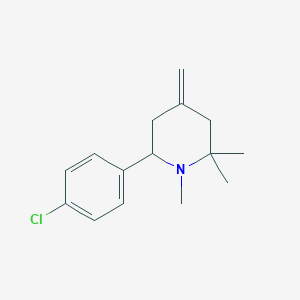
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)


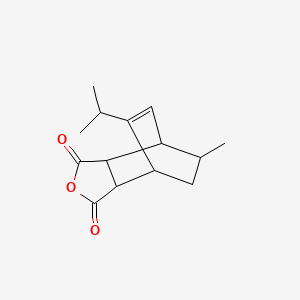

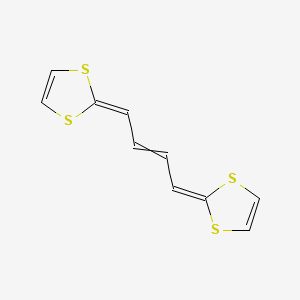
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
